(2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid (2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 2169669-00-3
VCID: VC4926683
InChI: InChI=1S/C8H8F2N2O2/c1-12-6(8(9)10)4-5(11-12)2-3-7(13)14/h2-4,8H,1H3,(H,13,14)/b3-2+
SMILES: CN1C(=CC(=N1)C=CC(=O)O)C(F)F
Molecular Formula: C8H8F2N2O2
Molecular Weight: 202.161

(2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid

CAS No.: 2169669-00-3

Cat. No.: VC4926683

Molecular Formula: C8H8F2N2O2

Molecular Weight: 202.161

* For research use only. Not for human or veterinary use.

(2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid - 2169669-00-3

Specification

CAS No. 2169669-00-3
Molecular Formula C8H8F2N2O2
Molecular Weight 202.161
IUPAC Name (E)-3-[5-(difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid
Standard InChI InChI=1S/C8H8F2N2O2/c1-12-6(8(9)10)4-5(11-12)2-3-7(13)14/h2-4,8H,1H3,(H,13,14)/b3-2+
Standard InChI Key JVUZQBZRGXINIL-NSCUHMNNSA-N
SMILES CN1C(=CC(=N1)C=CC(=O)O)C(F)F

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s structure comprises:

  • A pyrazole ring (1H-pyrazole) with:

    • A difluoromethyl (–CF₂H) group at position 5.

    • A methyl (–CH₃) group at position 1.

  • A prop-2-enoic acid side chain [(2E)-CH₂CH₂COOH] at position 3, characterized by an E-configuration double bond between C2 and C3 .

The stereochemistry of the double bond is critical for molecular interactions in biological systems, influencing binding affinity and metabolic stability .

Synthesis and Optimization

Pyrazole Core Formation

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:

  • Step 1: Reaction of methyl hydrazine with ethyl 2-difluoroacetoacetate under acidic conditions yields 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate .

  • Step 2: Hydrolysis of the ester to the carboxylic acid using NaOH/H₂O .

Optimization Challenges

  • Regioselectivity: Competing formation of 3- vs. 5-substituted pyrazole isomers requires careful control of reaction temperature and catalysts (e.g., KI or NaI) .

  • Isomer Purity: Chromatography or recrystallization (e.g., using ethanol/water mixtures) achieves >99% purity .

Physical and Chemical Properties

Physicochemical Data

PropertyValue/DescriptionSource Analogue
Melting Point195–198°C (predicted)
SolubilitySlightly soluble in DMSO, sparingly in methanol
logP1.2 (estimated)
pKa3.5–4.0 (carboxylic acid)

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting .

  • Hydrolytic Sensitivity: Stable under neutral conditions but prone to decarboxylation in strong acids/bases .

  • Photoreactivity: The conjugated double bond may undergo [2+2] cycloaddition under UV light.

Applications and Biological Relevance

Agrochemical Intermediates

  • SDHI Fungicides: Analogues like fluxapyroxad and bixafen derive from pyrazole-4-carboxylic acids, inhibiting succinate dehydrogenase (Complex II) . The prop-2-enoic acid moiety in the target compound could serve as a precursor for amide-based fungicides .

  • Structure-Activity Relationship (SAR):

    • Difluoromethyl Group: Enhances lipid solubility and bioavailability .

    • E-Configuration: Optimizes spatial alignment with enzyme active sites .

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